molecular formula C18H11F3N2O4 B2982220 5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 477857-04-8

5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2982220
CAS No.: 477857-04-8
M. Wt: 376.291
InChI Key: CJAUKEOBXGLFNO-UHFFFAOYSA-N
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Description

This compound features a pyrimidinetrione core (a barbiturate-like scaffold) substituted with a methylene group linked to a biphenyl ether moiety containing a trifluoromethyl (-CF₃) group at the meta position. The trifluoromethyl group is a strong electron-withdrawing substituent, which enhances lipophilicity and may influence binding interactions in biological systems.

Properties

IUPAC Name

5-[[2-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O4/c19-18(20,21)11-5-3-6-12(9-11)27-14-7-2-1-4-10(14)8-13-15(24)22-17(26)23-16(13)25/h1-9H,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAUKEOBXGLFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multiple steps, including the formation of the trifluoromethyl group and the pyrimidinetrione core. One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process requires specific reagents and conditions, such as the use of radical initiators and controlled temperatures to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity for specific targets . This can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinetrione Derivatives

Substitution Patterns and Structural Variations

Pyrimidinetrione derivatives are often modified at the 5-position with aromatic or heteroaromatic substituents to modulate activity. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Features Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound: 5-({2-[3-(Trifluoromethyl)phenoxy]phenyl}methylene)-pyrimidinetrione Biphenyl ether with -CF₃ group C₁₈H₁₁F₃N₂O₄ 376.29 High lipophilicity (predicted) -
5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-pyrimidinetrione 3-Chlorophenyl-furyl substituent C₁₅H₉ClN₂O₄ 316.70 Moderate predicted pKa (~6.88)
5-{[5-(4-Methoxyphenyl)-2-furyl]methylene}-pyrimidinetrione 4-Methoxyphenyl-furyl substituent C₁₆H₁₂N₂O₅ 312.28 Enhanced solubility (methoxy)
5-(2-Furylmethylene)-1-phenyl-pyrimidinetrione (Compound 2a) Phenyl and furyl substituents C₁₅H₁₀N₂O₄ 294.25 Ki = 12 µM (AAC(6')-Ib inhibition)
5-[(5-Methylfuran-2-yl)methylene]-pyrimidinetrione 5-Methylfuryl substituent C₁₀H₈N₂O₄ 220.18 Reduced steric hindrance
5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-pyrimidinetrione Fluoropropoxy-phenyl substituent, dimethylated core C₁₇H₁₈FN₂O₄ 348.34 Improved metabolic stability

Functional Group Impact on Activity and Selectivity

  • Trifluoromethyl (-CF₃) vs. Chloro (-Cl): The target compound’s -CF₃ group offers stronger electron-withdrawing effects than the -Cl group in ’s analog. This may enhance binding to hydrophobic enzyme pockets, as seen in AAC(6')-Ib inhibitors where halogenated analogs show improved Ki values .
  • Methoxy (-OCH₃) vs.
  • Biphenyl Ether vs. Monocyclic Aromatic Systems: The biphenyl ether in the target compound introduces conformational rigidity, which may restrict rotational freedom and improve target engagement compared to simpler furyl or phenyl derivatives .

Biological Activity

5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, with the CAS number 477857-04-8 and the molecular formula C18H11F3N2O4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC18H11F3N2O4
Molar Mass376.29 g/mol
Density1.447 g/cm³ (Predicted)
pKa7.17 (Predicted)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity and may influence its binding affinity to specific receptors or enzymes. The exact mechanism involves:

  • Inhibition of Kinases : Preliminary studies suggest that the compound may act as an inhibitor of specific kinases involved in cell signaling pathways.
  • Induction of Apoptosis : It has been observed to induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity:

  • Cell Lines Tested : The compound has been tested against various cancer cell lines including leukemia and prostate cancer cells.
  • IC50 Values : In studies involving leukemia cell lines, IC50 values were reported in the low micromolar range (e.g., 0.051 µM against BxPC-3 pancreatic adenocarcinoma cells) .

Other Biological Activities

Apart from its anticancer properties, this compound may also exhibit:

Case Studies and Research Findings

  • Antiproliferative Activity :
    • A study demonstrated that exposure to varying concentrations of the compound resulted in significant decreases in cell viability across multiple cancer cell lines . The most sensitive were pancreatic cancer cells (IC50 = 0.051 µM).
  • Mechanistic Insights :
    • Research utilizing molecular docking studies indicated that the compound binds effectively to target proteins involved in cell cycle regulation and apoptosis . This binding is facilitated by the trifluoromethyl group which enhances interaction with the active sites of these proteins.
  • Potential for Drug Development :
    • Given its selectivity and potency, there is ongoing interest in developing this compound as a lead candidate for further drug development targeting specific cancers .

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